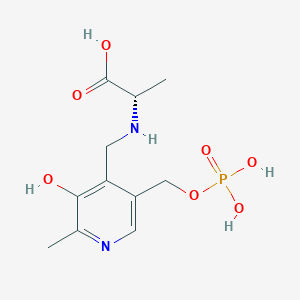
N-(5'-Phosphopyridoxyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5’-Phosphopyridoxyl)-L-alanine: is a derivative of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is known for its role in various biochemical processes, particularly those involving amino acid metabolism. It is a key intermediate in the biosynthesis and catabolism of amino acids and is involved in the enzymatic reactions catalyzed by pyridoxal 5’-phosphate-dependent enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5’-Phosphopyridoxyl)-L-alanine typically involves the reaction of pyridoxal 5’-phosphate with L-alanine. The reaction is carried out under mild conditions, often in an aqueous solution, to form a Schiff base intermediate. This intermediate is then reduced to form the final product.
Industrial Production Methods: Industrial production of N-(5’-Phosphopyridoxyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5’-Phosphopyridoxyl)-L-alanine undergoes various types of chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from one amino acid to another.
Decarboxylation: This reaction involves the removal of a carboxyl group from the compound.
Racemization: This reaction involves the conversion of L-alanine to D-alanine and vice versa.
Common Reagents and Conditions:
Transamination: Pyridoxal 5’-phosphate-dependent enzymes, such as aminotransferases, are commonly used.
Decarboxylation: Pyridoxal 5’-phosphate-dependent decarboxylases are used under physiological conditions.
Racemization: Pyridoxal 5’-phosphate-dependent racemases are used under mild conditions.
Major Products:
Transamination: The major products are the corresponding amino acids.
Decarboxylation: The major products are amines and carbon dioxide.
Racemization: The major product is the racemic mixture of L-alanine and D-alanine.
Scientific Research Applications
N-(5’-Phosphopyridoxyl)-L-alanine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of pyridoxal 5’-phosphate-dependent enzymes.
Biology: It is used to investigate the role of vitamin B6 in amino acid metabolism and enzyme catalysis.
Medicine: It is used in the development of enzyme inhibitors for the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
N-(5’-Phosphopyridoxyl)-L-alanine exerts its effects by acting as a coenzyme for pyridoxal 5’-phosphate-dependent enzymes. These enzymes catalyze a wide range of biochemical reactions, including transamination, decarboxylation, and racemization. The compound forms a Schiff base with the enzyme’s active site, facilitating the transfer of functional groups and the stabilization of reaction intermediates.
Comparison with Similar Compounds
- N-(5’-Phosphopyridoxyl)-D-alanine
- N-(5’-Phosphopyridoxyl)-L-lysine
- N-(5’-Phosphopyridoxyl)-L-glutamic acid
Uniqueness: N-(5’-Phosphopyridoxyl)-L-alanine is unique due to its specific role in the metabolism of L-alanine and its involvement in the enzymatic reactions catalyzed by pyridoxal 5’-phosphate-dependent enzymes. Its structure allows it to participate in a wide range of biochemical processes, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H17N2O7P |
|---|---|
Molecular Weight |
320.24 g/mol |
IUPAC Name |
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19)/t7-/m0/s1 |
InChI Key |
WACJCHFWJNNBPR-ZETCQYMHSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](C)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















